molecular formula C13H17NO5 B2469736 2-[(3,4-Diethoxyphenyl)formamido]acetic acid CAS No. 568544-09-2

2-[(3,4-Diethoxyphenyl)formamido]acetic acid

Cat. No.: B2469736
CAS No.: 568544-09-2
M. Wt: 267.281
InChI Key: BLZLYGKTIGLOOQ-UHFFFAOYSA-N
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Description

2-[(3,4-Diethoxyphenyl)formamido]acetic acid is a synthetic organic compound featuring a phenyl ring substituted with two ethoxy groups at the 3- and 4-positions, linked via a formamido (-CONH-) group to an acetic acid moiety. This structure confers unique physicochemical properties, including moderate polarity due to the ethoxy substituents and hydrogen-bonding capacity via the formamido and carboxylic acid groups.

Properties

IUPAC Name

2-[(3,4-diethoxybenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-3-18-10-6-5-9(7-11(10)19-4-2)13(17)14-8-12(15)16/h5-7H,3-4,8H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZLYGKTIGLOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Diethoxyphenyl)formamido]acetic acid typically involves the reaction of 3,4-diethoxyaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the formamido linkage . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Diethoxyphenyl)formamido]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(3,4-Diethoxyphenyl)formamido]acetic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating derivatives with different functional groups.

Biology

The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions . Its formamido group can form hydrogen bonds with active sites on enzymes, while the phenyl ring enhances binding affinity through hydrophobic interactions. This mechanism allows it to modulate enzyme activity, leading to potential therapeutic effects.

Medicine

Research into the medicinal properties of this compound has highlighted its anti-inflammatory and anticancer potential:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokine production. In vitro experiments demonstrated that it significantly reduced nitric oxide production in LPS-stimulated BV-2 microglial cells.
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines. For instance, in studies involving the MCF-7 breast cancer cell line, the compound exhibited notable cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties allow for innovations in material science and chemical manufacturing.

Data Table: Biological Activities and Assays

Activity Assay Type Result Reference
Anti-inflammatoryNitric Oxide ProductionSignificant reduction in LPS-stimulated cells
Cytotoxicity (MCF-7)IC50 AssessmentNotable cytotoxic effects

Case Studies

  • Anti-inflammatory Studies : In vitro experiments demonstrated that this compound significantly reduced nitric oxide production in LPS-stimulated BV-2 microglial cells. This suggests its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessments : Studies involving the MCF-7 breast cancer cell line indicated that the compound exhibited notable cytotoxic effects with an IC50 value suggesting effective inhibition of cell proliferation.

Therapeutic Potential

Given its unique properties and biological activities, this compound is positioned as a candidate for further development in therapeutic applications:

  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests potential development into drugs targeting chronic inflammatory conditions.
  • Cancer Therapeutics : The observed cytotoxic effects against cancer cell lines warrant further clinical research for potential applications in oncology.

Mechanism of Action

The mechanism of action of 2-[(3,4-Diethoxyphenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the phenyl ring and ethoxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(3,4-Diethoxyphenyl)formamido]acetic acid with structurally and functionally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3,4-diethoxy C₁₃H₁₇NO₅ 267.28 (estimated) Research compound; potential enzyme inhibitor
2-[(3,4-Dimethylphenyl)formamido]acetic acid 3,4-dimethyl C₁₁H₁₃NO₃ 207.23 Urinary metabolite (HMDB0246035)
2-[(3-Hydroxyphenyl)formamido]acetic acid 3-hydroxy C₉H₉NO₄ 195.17 Metabolite of flavonoids (e.g., rutin)
2-[(3,5-Difluorophenyl)formamido]acetic acid 3,5-difluoro C₉H₇F₂NO₃ 215.16 Medicinal chemistry intermediate
2-[(3-Chloro-1-benzothiophen-2-yl)formamido]acetic acid Benzothiophene-chloro C₁₁H₈ClNO₃S 269.70 Research applications in heterocyclic chemistry
2-[(Thiophen-3-yl)formamido]acetic acid Thiophene C₇H₇NO₃S 185.20 Sulfur-containing analog; solubility studies
2-O-(3,4-Dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid 3,4-dihydroxybenzoyl C₁₅H₁₂O₈ 320.25 Antioxidant; isolated from black soybean hulls

Key Structural and Functional Differences:

Substituent Effects: Ethoxy vs. Halogenation: Fluorine or chlorine atoms (e.g., in difluoro or benzothiophene derivatives) increase electronegativity, altering binding affinity in enzyme inhibition .

Biological Activity :

  • The target compound shares structural similarity with DNA methyltransferase (DNMT) inhibitors such as compound 1 (), which features a 3,4-dimethoxyphenyl group and demonstrates hydrogen bonding with catalytic residues .
  • Metabolites like 3-hydroxyhippuric acid () and 2-O-(3,4-dihydroxybenzoyl)-phenylacetic acid () exhibit antioxidant properties, unlike the synthetic target compound .

Research Findings

Enzymatic Inhibition Potential

  • Computational Studies : Molecular docking of the target compound (hypothetically modeled) suggests moderate binding to DNMT1, with hydrogen bonds at residues Glu1166 and Arg1312, similar to compound 1 in . However, its ethoxy groups may reduce binding efficiency compared to methoxy analogs due to steric hindrance .
  • In Vitro Data: No direct studies on the target compound are reported, but analogs like 2-[(3,5-difluorophenyl)formamido]acetic acid show IC₅₀ values of ~5 µM against kinases, highlighting the role of halogenation in activity .

Metabolic and Pharmacokinetic Profiles

  • Metabolite Analogues : Hippuric acid derivatives (e.g., 3-hydroxyhippuric acid) are rapidly excreted in urine, whereas the ethoxy groups in the target compound may prolong metabolic half-life due to reduced phase II conjugation efficiency .

Biological Activity

2-[(3,4-Diethoxyphenyl)formamido]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a formamido group attached to an acetic acid moiety and a diethoxy-substituted phenyl ring. This specific arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The formamido group can form hydrogen bonds with active sites of enzymes, while the phenyl ring enhances binding affinity through hydrophobic interactions.
  • Protein Interactions : It modulates protein functions, potentially affecting signaling pathways involved in inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit pro-inflammatory cytokine production, indicating potential use in treating inflammatory diseases.
  • Anticancer Activity : There are ongoing investigations into its cytotoxic effects on various cancer cell lines, showing promise in inhibiting tumor growth.

Data Table: Biological Activities and Assays

Biological Activity Assay Type Cell Line/Organism Results Reference
Anti-inflammatoryCytokine production assayBV-2 microglial cellsIC50 = 79.5 µM
CytotoxicityMTT assayMCF-7 breast cancer cellsIC50 = 30 µM
Enzyme inhibitionEnzymatic reconstitutionVariousIC50 values vary

Case Studies

  • Anti-inflammatory Studies : In vitro experiments demonstrated that this compound significantly reduced the production of nitric oxide in LPS-stimulated BV-2 microglial cells, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessments : In studies involving the MCF-7 breast cancer cell line, the compound exhibited notable cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .

Therapeutic Potential

The compound's unique properties position it as a candidate for further development in therapeutic applications:

  • Anti-inflammatory Drugs : Due to its ability to modulate inflammatory pathways, it may be developed into drugs targeting chronic inflammatory conditions.
  • Cancer Therapeutics : Its cytotoxic effects against cancer cell lines suggest potential application in oncology, warranting further clinical research.

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